2-azidoacetyl Chloride
Overview
Description
2-Azidoacetyl Chloride: is an organic compound with the molecular formula C₂H₂ClN₃O . It is a colorless to pale yellow liquid that is highly reactive due to the presence of both azido and acyl chloride functional groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of azido-containing compounds which are valuable in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens . This receptor plays a crucial role in bacterial communication and biofilm formation .
Mode of Action
This compound interacts with its target through hydrogen bonding . The two nitrogen atoms in the triazole ring of the compound form hydrogen bonds with GLN-2, and the carbonyl group (C=O) in the amide forms hydrogen bonds with water . Notably, the carbonyl group on the macrolides forms hydrogen bonds with the G-106 base in the DNA . These interactions may block quorum sensing expression through key amino acid residues or DNA bases in the TraR QS receptor .
Biochemical Pathways
This pathway is crucial for bacterial communication and biofilm formation . By inhibiting this pathway, this compound can potentially attenuate bacterial pathogenicity .
Result of Action
The primary result of this compound’s action is the inhibition of the quorum sensing pathway . It was found that the inhibition rate of a similar compound at 200 mg/L (0.45 mM) can reach 67% . This inhibition can potentially reduce bacterial pathogenicity and slow down the emergence of microbial resistance .
Biochemical Analysis
Biochemical Properties
It is known that azides, such as 2-Azidoacetyl Chloride, are energy-rich molecules with many applications . They can participate in a variety of organic reactions, suggesting that they may interact with a range of enzymes, proteins, and other biomolecules .
Cellular Effects
Chloride channels and transporters, which may interact with chloride-containing compounds like this compound, play crucial roles in various cellular processes, including the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .
Molecular Mechanism
It is known that benzylic halides, which include compounds like this compound, typically react via an SN1 pathway, involving a resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .
Metabolic Pathways
It is known that chloride ions, which are part of this compound, are involved in many metabolic processes .
Transport and Distribution
Active transport mechanisms allow molecules to move against their gradients, which could potentially apply to this compound .
Subcellular Localization
It is known that the subcellular localization of a product can significantly affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidoacetyl Chloride can be synthesized through the reaction of 2-azidoacetic acid with oxalyl chloride . The reaction typically involves the following steps:
Preparation of 2-azidoacetic acid: This is achieved by reacting with .
Conversion to this compound: The 2-azidoacetic acid is then treated with oxalyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial in industrial settings to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 2-Azidoacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form 2-azidoacetic acid.
Common Reagents and Conditions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is commonly used to form triazoles from this compound.
Hydrogenation: Reduction of the azido group can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azido group.
2-Azidoacetic Acid: Formed through hydrolysis of the acyl chloride group.
Scientific Research Applications
2-Azidoacetyl Chloride has a wide range of applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-Azidoacetic Acid: Similar in structure but lacks the acyl chloride group.
Azidoacetyl Bromide: Similar in structure but contains a bromine atom instead of chlorine.
Uniqueness of 2-Azidoacetyl Chloride:
Dual Functional Groups: The presence of both azido and acyl chloride groups makes this compound highly versatile in organic synthesis.
Properties
IUPAC Name |
2-azidoacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXTVABLHHRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447932 | |
Record name | 2-azidoacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30426-58-5 | |
Record name | 2-azidoacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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